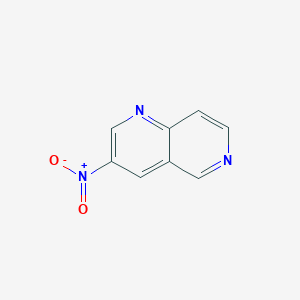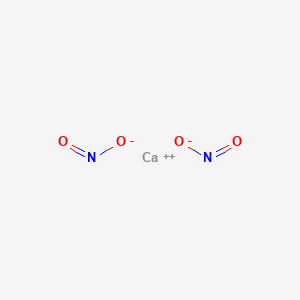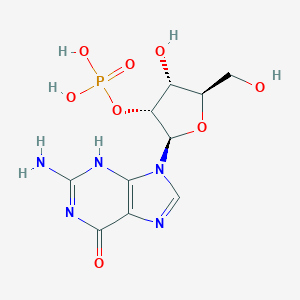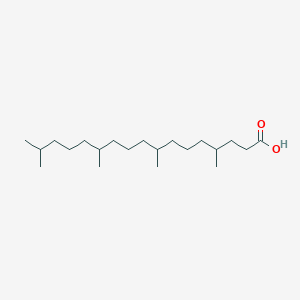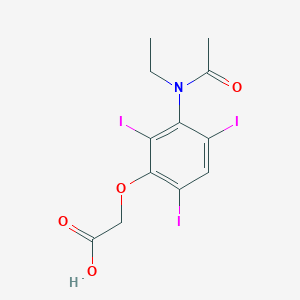
1-甲基苯并咪唑-5-胺
概述
描述
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds structurally related to "1-Methylbenzoimidazol-5-amine," often involves multi-step chemical processes. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogues through a simple two-step synthesis illustrates a methodology that could be adapted for related compounds. These processes highlight the flexibility in synthesizing benzimidazole derivatives using various starting materials and conditions to achieve desired structural features (Witchard & Watson, 2010).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, such as the study of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, reveals the importance of conformational dynamics in determining the properties of these compounds. The antiperiplanar conformation of terminal benzimidazole groups in some molecules contrasts with the synperiplanar conformation in others, influencing their reactivity and interactions (Li et al., 2012).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, highlighting their versatile chemical properties. For example, the amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles demonstrates the nucleophilic substitution capabilities of these compounds. This process is pivotal for introducing new functional groups and expanding the chemical diversity of the benzimidazole core (Alla et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of novel benzimidazole Mannich bases, including their 1H-NMR, 13C-NMR, FTIR spectra, and elemental analysis, provide valuable insights into their structural and physical properties, which are essential for their practical applications (Marinescu et al., 2020).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interaction with other molecules, are integral to their functionality. For instance, the synthesis and potent antimicrobial activity of some benzimidazole-5-carboxylic acid alkyl ester derivatives showcase the chemical versatility and bioactive potential of these compounds. Their ability to serve as potent antibacterial and antifungal agents exemplifies the practical significance of understanding their chemical properties (Ozden et al., 2005).
科学研究应用
邻位亲核 C-胺化
硝基苯和硝基-1-甲基苯并咪唑在超碱性介质中的邻位亲核 C-胺化导致形成氨基取代衍生物。该过程涉及来自底物的初级自由基阴离子,表明将氨基引入芳香体系的潜在途径。该方法提高了胺化产物的产率,特别是对于 1-甲基-5-硝基苯并咪唑,在 CuCl 存在下,表明苯并咪唑衍生物功能化的途径 (Titova et al., 2005)。
离子液体中的电化学氧化
对离子液体介质中伯胺的电化学氧化进行的研究揭示了附着在电极表面的有机层的形成。本研究重点关注 4-硝基苄胺等化合物,提出了在各种电化学应用中改性电极表面的应用 (Ghilane et al., 2010)。
苯并咪唑衍生物的抗肿瘤活性
苯并咪唑衍生物已被合成并评估其抗肿瘤活性。这些化合物通过各种转化对人细胞系表现出显着的活性,表明苯并咪唑化合物在癌症治疗中的治疗潜力 (El-Ahwany & el-azim, 2018)。
超耐热聚酰亚胺
研究了含有 N-甲基苯并咪唑的二胺的合成及其在为柔性显示基板制造超耐热聚酰亚胺薄膜中的应用。这些材料表现出极低的热膨胀系数和高的玻璃化转变温度,使其适用于高性能应用 (Qian et al., 2020)。
羰基清除能力
已经探索了 2-氨基-1-甲基苯并咪唑 (AMBI) 及相关化合物的羰基清除能力,以改变食品的羰基含量,为食品科学和技术中的潜在应用提供了见解。研究表明,这些化合物可用于改变食品特性或消除不良成分 (Hidalgo et al., 2014)。
安全和危害
未来方向
属性
IUPAC Name |
1-methylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGBYZGEQUDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311266 | |
| Record name | 1-methylbenzoimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbenzoimidazol-5-amine | |
CAS RN |
10394-38-4 | |
| Record name | 10394-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylbenzoimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


